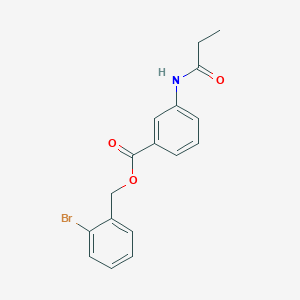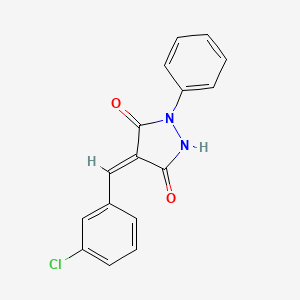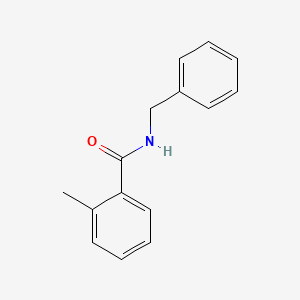![molecular formula C17H24N2O B5158804 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole, also known as DMH-I, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of imidazole derivatives and has been found to possess several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole is not fully understood. However, it has been proposed that 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole may inhibit the activity of several enzymes and signaling pathways that are involved in cancer growth and Alzheimer's disease. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to bind to several proteins, including heat shock proteins and tubulin, which may contribute to its anticancer and anti-Alzheimer's disease effects.
Biochemical and Physiological Effects:
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to inhibit the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cancer growth. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to induce apoptosis in cancer cells and inhibit the aggregation of amyloid-beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in lab experiments is its relatively low toxicity compared to other anticancer agents. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to be stable under physiological conditions, which makes it suitable for in vivo studies. However, one of the limitations of using 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. One area of research is the development of more efficient synthesis methods for 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. Another area of research is the identification of the specific enzymes and signaling pathways that 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole targets. This information could provide insights into the mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole and potentially lead to the development of more effective anticancer and anti-Alzheimer's disease agents. Additionally, further studies are needed to investigate the potential use of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in combination with other anticancer agents or in combination with radiation therapy.
Synthesemethoden
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole can be synthesized by reacting 2,6-dimethylphenol with 6-bromo-1-hexanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with imidazole in the presence of a catalyst such as palladium on carbon to yield 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. The synthesis of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been reported in several research articles and has been found to be a reliable method for obtaining this compound in high yields.
Wissenschaftliche Forschungsanwendungen
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been studied for its potential use in various scientific research applications. One of the most significant areas of research is its potential use as an anticancer agent. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been found to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including breast, prostate, and colon cancer. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[6-(2,6-dimethylphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-15-8-7-9-16(2)17(15)20-13-6-4-3-5-11-19-12-10-18-14-19/h7-10,12,14H,3-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORYRMHSBFXFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5158722.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)
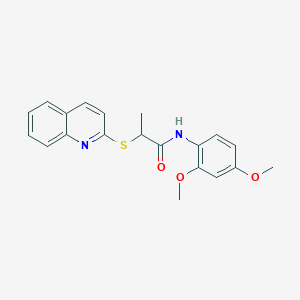
![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)
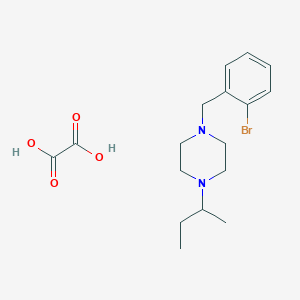
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)
